molecular formula C8H12S B1596554 2-Isobutylthiophene CAS No. 32741-05-2

2-Isobutylthiophene

Cat. No.: B1596554
CAS No.: 32741-05-2
M. Wt: 140.25 g/mol
InChI Key: QZNOAPDUAPUERP-UHFFFAOYSA-N
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Description

2-Isobutylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. Its molecular formula is C₈H₁₂S, and it is known for its distinctive aromatic properties. Thiophenes, including this compound, are significant in various fields due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutylthiophene can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-thiophen-2-yl-propan-1-one with suitable reagents .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity, typically involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the thiophene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Isobutylthiophene involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activities, interact with cellular receptors, and influence signal transduction pathways. The specific mechanisms depend on the particular derivative and its application .

Comparison with Similar Compounds

  • 2-Butylthiophene
  • 2-Octylthiophene
  • Thiophene

Comparison: 2-Isobutylthiophene is unique due to its specific isobutyl group, which imparts distinct chemical and physical properties compared to other thiophene derivatives. For instance, 2-Butylthiophene and 2-Octylthiophene have different alkyl groups, affecting their reactivity and applications .

Properties

IUPAC Name

2-(2-methylpropyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOAPDUAPUERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340670
Record name 2-Isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32741-05-2
Record name 2-Isobutylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropyl)thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of potassium hydroxide (2.24 g, 40 mmol) and hydrazine monohydrate (3.0 g, 60 mmol) in diethylene glycol (25 ml) was added 2-methyl-1-thiophen-2-yl-propan-1-one (1.54 g, 10 mmol). The combined mixture was heated at 180° C. for 1 h and then at 210° C. for a further 2 h. The mixture was cooled to rt and diluted with water (100 ml) and extracted with diethyl ether (3×). The combined organic extracts were washed with water, brine, dried (Na2SO4), filtered and concentrated under reduced pressure to yield a yellow oil: 0.9 g (61%) GC-MS: M=140.0.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of thiophene (1.12 mL, 14.26 mmol) in 35 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (6.28 mL, 2.5 M in hexanes) and the resulting solution stirred at −78° C. for 20 minutes. Isobutylbromide (1.63 mL, 15.00 mmol) was added dropwise and the resulting solution stirred while warming to room temperature over 2 h before being poured into 100 mL 1 N hydrochloric acid. Organics were extracted with hexanes (3×100 mL), washed with 0.1 N hydrochloric acid (3×50 mL), water and brine (50 mL each), dried with magnesium sulfate, filtered and concentrated to give crude 2-isobutylthiophene. Used without further purification or characterization.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
6.28 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of thiophene (6.00 g, 0.0714 mol) in 80 mL of THF (80 mL) was treated with n-BuLi (1.6 M in hexane, 54 mL, 0.0864 mol) at −78° C. The mixture was stirred at −40° C. for about 2 hours. The solution was then cooled to −78° C. again and treated with 2-methylpropyliodide (16.04 g, 0.0871 mol). The solution was stirred at 0° C. for 2 hours, and then overnight at room temperature for about 16 hours. The solution was treated with water (25 mL) and extracted with petroleum ether (3×25 mL). The organic layer was dried over magnesium sulfate and filtered. The crude product was purified by distillation (54-55° C. at 12 mmHg) to give the sub-title compound (3.0 g, 0.0213 mol) in 30% yield.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
16.04 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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